

The Discovery and Synthesis of YTHDC1-IN-1: A Technical Guide

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An in-depth overview of the discovery, synthesis, and biological evaluation of the selective YTHDC1 inhibitor, **YTHDC1-IN-1**, a promising chemical probe for cancer research.

YTHDC1-IN-1, also identified as compound 40, has emerged as a potent and selective inhibitor of the N6-methyladenosine (m6A) reader protein YTH Domain Containing 1 (YTHDC1).[1][2][3] [4] This technical guide provides a comprehensive overview of its discovery through a structure-based design campaign, its synthesis, and its biological characterization, tailored for researchers, scientists, and drug development professionals. YTHDC1 is a nuclear reader of m6A, a prevalent mRNA modification, and plays a crucial role in various aspects of RNA metabolism, including splicing and nuclear export.[5][6] Its dysregulation has been implicated in several diseases, notably in acute myeloid leukemia (AML), where it is essential for the proliferation and survival of cancer cells.[2][7][8][9]

Discovery and Design

YTHDC1-IN-1 was developed through a meticulous structure-based drug design campaign.[2] [10] The process involved iterative cycles of ligand optimization, leveraging high-resolution X-ray crystallography to understand the binding interactions within the YTHDC1 m6A-binding pocket.[2][10] This approach enabled the successful combination of key structural features onto a 5-chloropyrazolopyrimidine scaffold, ultimately leading to the identification of YTHDC1-IN-1 (compound 40) with high affinity and selectivity.[10]

Quantitative Biological Data



The biological activity of **YTHDC1-IN-1** has been extensively characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

Parameter	Value	Assay	Source
Kd	49 nM	Isothermal Titration Calorimetry (ITC)	[1][2][3]
IC50	0.35 μΜ	Homogeneous Time- Resolved Fluorescence (HTRF)	[1][2]

Table 2: Cellular Activity in Acute Myeloid Leukemia

(AML) Cell Lines

Cell Line	Parameter	Value	Assay	Source
THP-1	GI50	3.2 μΜ	Proliferation Assay	[1][2]
MOLM-13	IC50	5.6 μΜ	Proliferation Assay	[1][2]
NOMO-1	IC50	8.2 μΜ	Proliferation Assay	[1][2]

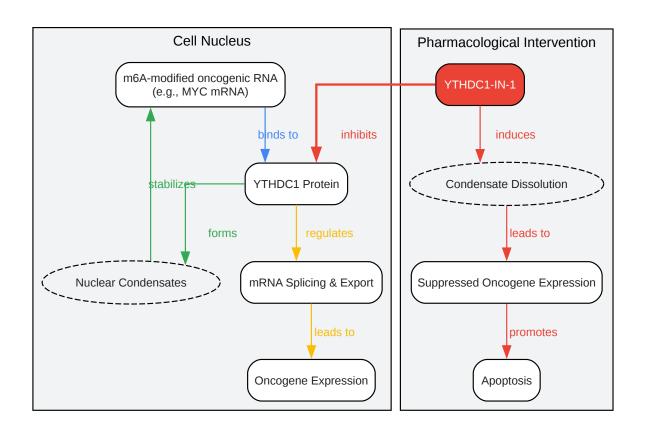
Table 3: Thermal Shift Assay Data

Assay Type	Temperature	Compound Concentration	ΔTm (°C)	Source
Thermal Shift Assay (TSA)	-	100 μΜ	12 °C	[2]
Cellular Thermal Shift Assay (CETSA)	48 °C	Concentration- dependent stabilization	-	[10]



Mechanism of Action

YTHDC1-IN-1 exerts its biological effects by selectively inhibiting the YTH domain of YTHDC1, thereby disrupting its interaction with m6A-modified RNA.[7][11] In AML cells, YTHDC1 is known to localize in nuclear condensates, which are phase-separated assemblies that stabilize oncogenic transcripts like MYC.[7][11] By inhibiting YTHDC1, YTHDC1-IN-1 leads to the dissolution of these condensates, resulting in the destabilization of oncogenic mRNAs, suppression of oncogene expression, and ultimately, antiproliferative and pro-apoptotic effects. [7][11]



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Caption: Mechanism of action of YTHDC1-IN-1.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.



Synthesis of YTHDC1-IN-1

All reagents were purchased from commercial suppliers and used as received. Reactions at elevated temperatures were carried out in an oil bath.[10]



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